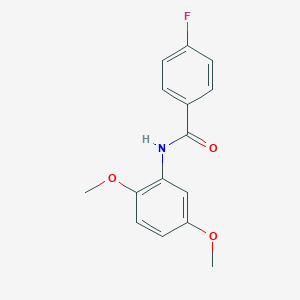

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide

Description

Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Organic Synthesis

Benzamide and its derivatives are fundamental scaffolds in the development of new therapeutic agents and are widely used in organic synthesis. nih.gov In medicinal chemistry, the benzamide framework is present in a diverse array of pharmaceuticals, demonstrating its versatility. medchemexpress.com These compounds have been investigated for a range of biological activities, including as anticancer agents, by targeting tubulin polymerization or acting as histone deacetylase (HDAC) inhibitors. acs.orgresearchgate.netnih.gov They have also shown promise as inhibitors of enzymes like butyrylcholinesterase for potential Alzheimer's disease treatment and carbonic anhydrase. nih.govacs.org Furthermore, benzamide derivatives have been explored for their antimicrobial and anti-inflammatory properties. nanobioletters.com

In the realm of organic synthesis, benzamides are valuable intermediates and building blocks. nih.gov The amide bond is a common functional group in natural products and synthetic molecules. researchgate.net Various synthetic methodologies have been developed for the efficient construction of benzamides, including the direct conversion of arenes and the oxidative amidation of benzylamines. nih.govresearchgate.net The reactivity of the benzamide structure allows for further chemical modifications, making it a versatile component in the synthesis of more complex molecules. cyberleninka.ru

Research Context and Scope for N-(2,5-dimethoxyphenyl)-4-fluorobenzamide Studies

The study of this compound is situated within the broader context of exploring structure-activity relationships in psychoactive compounds and other biologically active molecules. The 2,5-dimethoxy substitution pattern on a phenyl ring is a key feature in a class of phenethylamines known for their potent effects on serotonin (B10506) receptors. nih.gov The addition of a 4-fluorobenzamide (B1200420) group introduces elements that can significantly influence the compound's pharmacological profile, including its ability to interact with biological targets and its metabolic stability.

Research into fluorinated benzamides is an active area, with studies focusing on how fluorine substitution impacts molecular conformation and biological activity. mdpi.commdpi.com The presence of the fluorine atom in this compound can alter its electronic properties, lipophilicity, and binding interactions with proteins. Investigations into this specific compound aim to understand how the interplay between the dimethoxyphenyl and fluorobenzamide moieties dictates its chemical behavior and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its synthesis, handling, and understanding its behavior in chemical and biological systems.

| Property | Value | Unit | Source |

| Molecular Formula | C15H14FNO3 | chemeo.com | |

| Molecular Weight | 275.27 | g/mol | chemeo.com |

| LogP | 3.16820 | chem960.com | |

| Polar Surface Area (PSA) | 47.56000 | Ų | chem960.com |

| Melting Point | Not available | ||

| Boiling Point (Joback Calculated) | 759.05 | K | chemeo.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline (B66101) with 4-fluorobenzoyl chloride. This is a standard condensation reaction to form the amide linkage. mdpi.com While specific reaction conditions for this exact compound are not widely published, general procedures for the synthesis of similar benzamides involve dissolving the amine and acyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com

Characterization of the synthesized compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence and connectivity of the aromatic and methoxy (B1213986) protons and carbons.

Mass Spectrometry (MS): This would be employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O groups of the amide linkage.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEIFAFFAAIGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309721 | |

| Record name | N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198134-75-7 | |

| Record name | N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,5 Dimethoxyphenyl 4 Fluorobenzamide and Analogues

Established Synthetic Routes to N-(2,5-dimethoxyphenyl)-4-fluorobenzamide

The most conventional and widely practiced method for synthesizing this compound involves the creation of an amide bond between an amine and a carboxylic acid derivative.

The fundamental principle of synthesizing benzamides like the target compound is the reaction between an activated carboxylic acid and an amine. researchgate.net The most common approach for this compound is the acylation of 2,5-dimethoxyaniline (B66101) with an activated form of 4-fluorobenzoic acid, typically 4-fluorobenzoyl chloride. researchgate.netnanobioletters.com This reaction, a nucleophilic acyl substitution, is a cornerstone of organic synthesis for creating the robust amide linkage. researchgate.net

The reaction involves the lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The subsequent elimination of a chloride ion forms the stable amide bond. To neutralize the hydrochloric acid byproduct generated during the reaction, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added. rsc.org

Alternative strategies for activating the carboxylic acid include the use of various coupling reagents that convert the acid into a more reactive species in situ, although the use of acid chlorides remains a direct and efficient method. researchgate.netresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the solvent, temperature, reaction time, and the molar ratio of reactants and reagents.

For instance, the choice of solvent can significantly influence reaction rates and outcomes. Dichloromethane is a common solvent for such acylations as it is relatively inert and effectively dissolves both the reactants and reagents. The reaction is often performed at room temperature. Optimization studies on similar reactions have shown that adjusting the temperature and reaction time can be critical; for example, in some syntheses, reducing reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion or selectivity. scielo.br The molar equivalents of the base and acylating agent are also fine-tuned to ensure complete consumption of the limiting reagent and to minimize side reactions. Purification of the final product is generally achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts. nanobioletters.com

| Parameter | Variation | Typical Goal/Observation |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile (B52724), DMF | Ensure solubility of reactants; minimize side reactions. Acetonitrile can offer a greener alternative to chlorinated solvents. scielo.br |

| Base | Triethylamine, Pyridine, NaHCO₃ | Neutralize acid byproduct; excess can be detrimental. Weaker bases like NaHCO₃ may require heating. mdpi.com |

| Temperature | 0°C to Reflux | Control reaction rate; higher temperatures can lead to undesired byproducts. scielo.br |

| Time | 1h to 24h | Monitor by TLC/HPLC for completion; longer times do not always improve yield and can decrease selectivity. scielo.br |

| Molar Ratio | 1:1 to 1:1.5 (Amine:Acyl Chloride) | A slight excess of the acylating agent can drive the reaction to completion. |

Exploration of Alternative Synthetic Pathways for Fluorobenzamides

Beyond the classical methods, modern synthetic chemistry offers innovative pathways to benzamides that are often more efficient, tolerant of various functional groups, and environmentally conscious.

Transition-metal catalysis has emerged as a powerful tool for forming C-N bonds. nih.gov A notable advancement is the nickel-catalyzed reductive aminocarbonylation of aryl halides. rsc.orgrsc.org This method allows for the three-component reaction of an aryl halide, a carbon monoxide source, and a nitrogen source to produce aryl amides. rsc.org

A significant innovation in this area is the use of nitroarenes as the nitrogen source instead of anilines. rsc.org Since nitroarenes are generally more economical and readily available, their direct use represents a more step- and cost-efficient process. rsc.orgrsc.org The reaction proceeds via a proposed mechanism where a Ni(0) species, generated by the reduction of a Ni(II) precatalyst, undergoes oxidative addition with the aryl halide. rsc.orgrsc.org Subsequent insertion of carbon monoxide forms a Ni(II)-acyl intermediate, which then reacts with the nitroarene under reductive conditions to yield the final amide product. rsc.orgrsc.org This methodology demonstrates high functional group compatibility and a broad substrate scope, accommodating various (hetero)aryl halides and nitro(hetero)arenes. rsc.orgrsc.org A similar photoredox/nickel dual catalytic system has also been developed that can selectively achieve C-C or C-N coupling between aryl halides and formamide. acs.org

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Fluoroiodobenzene | Source of the aryl group (4-fluorobenzoyl moiety). |

| Nitrogen Source | 1,4-Dimethoxy-2-nitrobenzene | Precursor to the amine (2,5-dimethoxyaniline moiety). |

| Carbon Monoxide Source | Dicobalt octacarbonyl (Co₂(CO)₈) | Provides the carbonyl group for the amide. |

| Catalyst | Ni(II) complex (e.g., NiBr₂·diglyme) | Facilitates the C-N bond formation cycle. |

| Reductant | Zinc (Zn) or Manganese (Mn) | Reduces the Ni(II) precatalyst to active Ni(0) and facilitates the reduction of the nitro group. |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and complexity-building power. rug.nlmdpi.comnih.gov The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly integrated into synthetic design. chemmethod.com

Several greener approaches to amide synthesis have been developed. One such method involves the direct reaction of amines with carboxylic acids using boric acid as a catalyst, which avoids the need for stoichiometric activating agents and harsh conditions. sciepub.com Another innovative, solvent-free approach uses enol esters, such as vinyl benzoate, for the N-benzoylation of anilines at room temperature, offering an eco-friendly pathway to benzamides. tandfonline.comtandfonline.com These methods align with green chemistry principles by improving atom economy and reducing waste generation. chemmethod.comresearchgate.net

Starting Material Derivatization and Precursor Synthesis for this compound

The accessibility and purity of the starting materials are paramount for the successful synthesis of the target compound. The two key precursors are 2,5-dimethoxyaniline and 4-fluorobenzoyl chloride.

The synthesis of 2,5-dimethoxyaniline is typically achieved through the reduction of 2,5-dimethoxynitrobenzene. guidechem.com While traditional methods using iron powder or sodium sulfide (B99878) are effective, they can generate significant waste. guidechem.com A more modern and environmentally friendly approach is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene using a catalyst such as Platinum on carbon (Pt/C) under a hydrogen atmosphere. guidechem.com This method allows for continuous production and results in a high-quality product with less environmental impact. guidechem.com

4-Fluorobenzoyl chloride is most commonly prepared from 4-fluorobenzoic acid. prepchem.comanshulchemicals.com The reaction typically involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com The product is then isolated by distillation. prepchem.com An alternative industrial method involves the chlorination of 4-fluorotoluene (B1294773) to produce 4-fluorotrichlorotoluene, which is subsequently hydrolyzed under the influence of a catalyst to yield 4-fluorobenzoyl chloride. google.com

Spectroscopic and Advanced Analytical Techniques for N 2,5 Dimethoxyphenyl 4 Fluorobenzamide Characterization

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(2,5-dimethoxyphenyl)-4-fluorobenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural picture.

The 1D NMR spectra—¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19)—each offer unique insights into the molecule's framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum for this compound is expected to show signals for the aromatic protons on both the 4-fluorobenzoyl and the 2,5-dimethoxyphenyl rings, a downfield signal for the amide (N-H) proton, and sharp singlets for the two methoxy (B1213986) (O-CH₃) groups. The aromatic protons on the 4-fluorobenzoyl moiety typically appear as two multiplets due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals include the carbonyl carbon of the amide group (typically δ 160-170 ppm), carbons attached to the electronegative oxygen and fluorine atoms, and the various aromatic carbons. researchgate.netorganicchemistrydata.org The two methoxy groups will produce signals around δ 55 ppm. researchgate.net

¹⁹F NMR: The fluorine-19 NMR spectrum is simpler, showing a single resonance for the fluorine atom on the 4-fluorobenzoyl ring. The chemical shift and coupling to adjacent protons (³JH-F) provide confirmation of its position. For similar 4-fluorobenzoyl structures, this signal appears around -102 to -115 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide | N-H | ~8.5-9.5 (s, 1H) | - |

| Amide | C=O | - | ~165 |

| 4-Fluorobenzoyl | C-1' | - | ~131 (d) |

| C-2', C-6' | ~7.9 (dd, 2H) | ~129 (d) | |

| 4-Fluorobenzoyl | C-3', C-5' | ~7.2 (t, 2H) | ~116 (d, JC-F ≈ 22 Hz) |

| C-4' | - | ~165 (d, JC-F ≈ 255 Hz) | |

| 2,5-Dimethoxyphenyl | C-1'' | - | ~127 |

| C-2'' | - | ~149 | |

| C-3'' | ~8.1 (d, 1H) | ~113 | |

| C-4'' | ~6.9 (dd, 1H) | ~119 | |

| 2,5-Dimethoxyphenyl | C-5'' | - | ~154 |

| C-6'' | ~6.8 (d, 1H) | ~114 | |

| OCH₃ | ~3.8 (s, 3H), ~3.9 (s, 3H) | ~56 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. researchgate.netchemicalbook.com s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on both aromatic rings, confirming their substitution patterns. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch It is invaluable for definitively assigning the carbon signals for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). epfl.ch This technique is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the N-H proton to the carbonyl carbon and to carbons on the 2,5-dimethoxyphenyl ring, and from the aromatic protons on the 4-fluorobenzoyl ring to the carbonyl carbon, thus confirming the amide linkage between the two rings. science.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₁₅H₁₄FNO₃) is 275.28 g/mol . nist.gov

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound, the expected primary ion in positive-mode ESI-MS would be observed at a mass-to-charge ratio (m/z) of 276.1. This technique is highly effective for confirming the molecular weight of the intact molecule with minimal fragmentation. rsc.org

GC-MS combines gas chromatography for separation with mass spectrometry for detection. The electron ionization (EI) used in standard GC-MS is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond.

Table 2: Predicted Major EI-MS Fragment Ions for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 275 | [C₁₅H₁₄FNO₃]⁺ | Molecular Ion (M⁺) |

| 153 | [C₈H₉NO₂]⁺ | 2,5-dimethoxyaniline (B66101) fragment |

| 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation (Base Peak) |

| 95 | [C₆H₄F]⁺ | Loss of CO from the 4-fluorobenzoyl cation |

Note: Fragmentation predictions are based on typical amide cleavage patterns and analysis of similar structures. researchgate.netojp.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound would display several characteristic absorption bands. A prominent N-H stretching band would appear around 3300 cm⁻¹. The spectrum would also be dominated by a strong C=O stretching absorption (Amide I band) around 1650-1680 cm⁻¹. Other key absorptions include the N-H bending vibration (Amide II band) near 1550 cm⁻¹, C-N stretching, aromatic C=C and C-H stretching, asymmetric and symmetric C-O-C stretching for the methoxy groups, and a C-F stretching band. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aryl | ~3100-3000 |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | ~2950-2850 |

| C=O Stretch (Amide I) | Amide | ~1660 |

| N-H Bend (Amide II) | Amide | ~1550 |

| Aromatic C=C Stretch | Aryl | ~1600, ~1510, ~1450 |

| C-O-C Asymmetric Stretch | Ether | ~1220 |

| C-F Stretch | Aryl fluoride | ~1230 |

| C-O-C Symmetric Stretch | Ether | ~1040 |

Note: Values are based on typical functional group absorption regions. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

In related benzamide (B126) structures, the N-H stretching vibration of the amide group typically appears as a distinct band in the region of 3370 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration is one of the most prominent absorptions, generally observed around 1661 cm⁻¹. mdpi.com The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1610-1469 cm⁻¹ range. mdpi.com The ether linkages (Ar-O-CH₃) are identified by their characteristic C-O stretching bands. Furthermore, the C-F bond of the fluorobenzoyl moiety gives rise to a stretching vibration, which is also a key diagnostic peak. The precise positions of these peaks can provide insight into the molecular environment and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the N-H and C=O stretching frequencies. conicet.gov.ar

Table 1: Typical FTIR Spectral Data for Functional Groups in Fluorinated Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3370 mdpi.com |

| Carbonyl (C=O) | Stretching | ~1661 mdpi.com |

| Aromatic (C=C) | Ring Stretching | 1610 - 1469 mdpi.com |

| Amide (C-N) | Stretching | ~1546 mdpi.com |

| Ether (Ar-O-C) | Asymmetric Stretching | ~1289 mdpi.com |

Note: Data is based on analogous fluorinated benzamide structures and represents expected regions for the title compound.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound

In a closely related compound, 2-Fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at significant angles to the central amide plane, indicating a non-planar molecular conformation. nih.gov The crystal structure was determined to be orthorhombic. nih.gov Such analyses for this compound would similarly provide its unique crystallographic parameters, including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal lattice.

Table 2: Representative Crystal Data for a Related Fluorinated Benzamide Derivative

| Parameter | 2-Fluoro-N-(4-methoxyphenyl)benzamide nih.gov |

|---|---|

| Chemical Formula | C₁₄H₁₂FNO₂ |

| Formula Weight | 245.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.2901 (2) |

| b (Å) | 6.6435 (3) |

| c (Å) | 31.7823 (11) |

| Volume (ų) | 1116.98 (8) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a structurally similar compound and serves as an example of the parameters obtained from single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonds, C-H···F/O Interactions, Ring Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In fluorinated benzamides, these interactions are crucial for the stability of the crystal lattice.

The most significant intermolecular force is typically the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule (N-H···O). This interaction often links molecules into one-dimensional chains or rows. nih.govmdpi.com

Strategies for Challenging Crystallization Processes

The crystallization of small organic molecules like benzamides can be unexpectedly complex, often hindered by issues such as polymorphism (the ability to exist in multiple crystal forms) and disorder within the crystal lattice. acs.orgacs.orgnih.gov Benzamide itself is known to have at least four polymorphs, some of which are highly disordered and difficult to characterize. acs.orgscispace.comfigshare.com

When conventional solvent-based crystallization methods fail to produce single crystals of sufficient quality, alternative strategies can be employed. One such technique is melt crystallization, where the compound is crystallized from a molten state, which has been successful in discovering new polymorphs. acs.orgfigshare.com Crystallization under confinement in small-scale pores (nanoconfinement) can also stabilize otherwise metastable forms. acs.org

Another approach involves chemical modification. Studies have shown that substituting hydrogen with fluorine can suppress severe disorder in benzamide crystals without altering the fundamental packing motif. acs.orgnih.gov This suggests that strategic fluorination can be a useful tool to promote the growth of well-ordered crystals suitable for diffraction studies. A combination of experimental screening and computational crystal structure prediction can help navigate these challenges and identify viable conditions for obtaining high-quality crystals. acs.org

Quantitative Analytical Methodologies for Compound Purity and Content

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized organic compounds like this compound. It separates the target compound from impurities, starting materials, and by-products, allowing for accurate quantification.

For benzamide derivatives, reversed-phase HPLC is commonly used. In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water (often containing an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is usually accomplished with a UV detector, set to a wavelength where the aromatic system of the benzamide absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Industrial production methods may use HPLC as a crucial step to ensure the high purity of the final product.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of the compound's chemical formula by comparing experimentally determined percentages with theoretically calculated values. The analysis is performed using a CHN elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. thermofisher.com The resulting combustion gases—carbon dioxide, water vapor, and nitrogen gas—are separated and quantified by a detector, typically a thermal conductivity detector. thermofisher.com

For this compound, with the chemical formula C₁₅H₁₄FNO₃ and a molecular weight of 275.27 g/mol , the theoretical elemental composition can be calculated precisely. chemeo.com The experimental values obtained from analysis should closely align with these theoretical percentages to confirm the purity and identity of the synthesized compound. Any significant deviation could indicate the presence of impurities, residual solvents, or incomplete reaction.

The accuracy of CHN analysis is critical, and for fluorinated compounds, special considerations must be taken during the combustion process to avoid interference from fluorine with the analytical system. thermofisher.com Modern elemental analyzers often incorporate specific reagents to trap corrosive elements like fluorine, ensuring accurate results. thermofisher.com The comparison between theoretical values and experimental data for similar fluorinated benzamides demonstrates the typical accuracy of the technique. mdpi.commdpi.com

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Typical Range) |

| Carbon (C) | 65.45 | 65.2% - 65.6% |

| Hydrogen (H) | 5.13 | 5.0% - 5.3% |

| Nitrogen (N) | 5.09 | 5.0% - 5.2% |

Note: The theoretical percentages are calculated based on the molecular formula C₁₅H₁₄FNO₃. The experimental range is illustrative of typical results for analogous pure compounds as found in research literature. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detailed characterization of chemical compounds in complex mixtures and for pharmacokinetic studies. nih.govamazonaws.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. frontiersin.org

The process begins with the injection of the sample into an HPLC system, where this compound is separated from other components based on its physicochemical properties as it passes through a chromatographic column. amazonaws.com The separated compound then enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), to form a precursor ion (also known as the parent ion). frontiersin.org This ion's mass-to-charge ratio (m/z) is measured in the first mass analyzer. The precursor ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product or daughter ions) are analyzed by a second mass analyzer. This process of selecting a precursor ion and analyzing its fragments is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity. nih.gov

LC-MS/MS is invaluable for:

Structural Confirmation: The fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification.

Quantification: It allows for the precise measurement of the compound's concentration in biological matrices like plasma, which is crucial for pharmacokinetic studies. nih.gov

Metabolite Identification: The technique can identify metabolic products of the parent compound by detecting related structures with specific mass shifts (e.g., hydroxylation, glucuronidation). nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Description | Example Value |

| Chromatography | ||

| Column | The stationary phase used for separation. | Reversed-phase C18 column amazonaws.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | Gradient of water and acetonitrile with formic acid nih.gov |

| Retention Time (RT) | The time taken for the analyte to pass through the column. | Compound-specific; e.g., 8.5 min |

| Mass Spectrometry | ||

| Ionization Mode | Method used to generate ions. | Electrospray Ionization (ESI), Positive/Negative frontiersin.org |

| Precursor Ion (Q1) | The m/z of the intact, ionized molecule. | For C₁₅H₁₄FNO₃, [M+H]⁺ = 276.1 |

| Product Ions (Q3) | The m/z of characteristic fragments after collision. | Specific to the compound's fragmentation pathway. |

This dual-layered analytical approach ensures a comprehensive characterization of this compound, confirming both its fundamental elemental makeup and its detailed structural identity.

Advanced Computational and Theoretical Investigations of N 2,5 Dimethoxyphenyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict various molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nanosciart.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

For N-(2,5-dimethoxyphenyl)-4-fluorobenzamide, DFT calculations would reveal the spatial arrangement of its constituent atoms. Key parameters such as the planarity of the amide linkage, the orientation of the two aromatic rings relative to each other, and the conformation of the methoxy (B1213986) groups can be determined. Furthermore, DFT provides insights into the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data are illustrative examples based on typical DFT results for similar benzamide (B126) structures and are not derived from a specific experimental study on this exact molecule.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.245 |

| Bond Length (Å) | C-N (Amide) | 1.360 |

| Bond Length (Å) | C-F | 1.355 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-H | 121.0 |

| Dihedral Angle (°) | C(ring)-C=O-N | -175.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. mdpi.comacs.org It is a widely used and computationally efficient method for predicting electronic absorption spectra, such as UV-Vis spectra. researchgate.netyoutube.com TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the corresponding spectral bands. researchgate.net

For this compound, a TD-DFT analysis would predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax). mdpi.com These absorptions typically arise from electronic transitions between molecular orbitals, such as π → π* transitions within the aromatic rings and n → π* transitions involving the lone pair electrons on the amide oxygen. The analysis provides a theoretical basis for understanding the molecule's interaction with light. researchgate.net

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations Note: This table presents hypothetical data characteristic of TD-DFT predictions for aromatic amides.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 3.95 | 314 | 0.45 | HOMO -> LUMO (π → π) |

| 4.52 | 274 | 0.28 | HOMO-1 -> LUMO (π → π) |

| 5.10 | 243 | 0.15 | HOMO -> LUMO+1 (π → π*) |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets a complex molecular wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals, which align with the familiar Lewis structure concepts. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular interactions by examining the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. researchgate.netuba.ar The strength of these interactions is evaluated using second-order perturbation theory and is expressed as the stabilization energy, E(2).

In the context of this compound, NBO analysis would elucidate the electronic interactions that contribute to its stability. This includes hyperconjugative effects, such as the interaction between the lone pair (n) of the amide nitrogen and the anti-bonding π* orbital of the carbonyl group (n_N → π*_C=O), which indicates resonance delocalization. Similarly, interactions involving the aromatic rings and methoxy substituents can be quantified, providing a detailed picture of electron delocalization throughout the molecular framework. nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound Note: The data are representative examples of NBO analysis results for molecules containing amide and phenyl groups.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (carbonyl) | π(C-N) (amide) | 28.5 |

| LP(1) N (amide) | π(C=O) (carbonyl) | 55.2 |

| π(C1-C2) (phenyl) | π(C3-C4) (phenyl) | 19.8 |

| LP(2) O (methoxy) | σ(C-C) (ring) | 5.4 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on a line of maximum electron density (a bond path) linking two nuclei is the QTAIM indicator of a chemical bond. core.ac.ukwiley-vch.de

Several properties evaluated at the BCP are used to characterize the nature of the interaction. The value of the electron density itself (ρ(r)_BCP) correlates with the bond order. The sign of the Laplacian of the electron density (∇²ρ(r)_BCP) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ(r) > 0). nepjol.info For this compound, QTAIM analysis would be used to characterize the covalent bonds (e.g., C-C, C=O, C-N) and potential weaker intramolecular interactions, such as hydrogen bonds (e.g., N-H···O).

Table 4: QTAIM Parameters for Selected Bond Critical Points (BCPs) in this compound Note: This table contains typical values for covalent and potential non-covalent interactions found in organic molecules.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| C=O (Amide) | 0.390 | -0.150 | Shared-shell (Covalent) |

| C-N (Amide) | 0.280 | -0.510 | Shared-shell (Covalent) |

| C-F | 0.250 | -0.420 | Shared-shell (Polar Covalent) |

| N-H···O (intramolecular) | 0.025 | +0.085 | Closed-shell (Hydrogen Bond) |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules, particularly in a biological context.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The primary goal of docking is to predict the binding mode and affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov This method is crucial in drug discovery for identifying potential drug candidates by screening virtual libraries of compounds against a specific biological target. vensel.orgbenthamdirect.com

For this compound, a molecular docking study would involve selecting a relevant protein target. Benzamide derivatives are known to inhibit various enzymes, such as histone deacetylases (HDACs) or kinases. researchgate.net The docking simulation would place the compound into the active site of the chosen receptor and calculate its binding affinity. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site, providing a structural hypothesis for its potential biological activity. mdpi.com

Table 5: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target Note: The following data are hypothetical, representing a typical output from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amide N-H with Asp145; Carbonyl C=O with Lys52 |

| Hydrophobic Interactions | 4-fluorophenyl ring with Leu75, Val30 |

| π-π Stacking | 2,5-dimethoxyphenyl ring with Phe144 |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic nature of this compound. By simulating the atomic movements over time, these investigations provide a detailed map of the molecule's conformational landscape, which is crucial for understanding its structural flexibility and stability. nih.govnih.gov MD simulations can reveal the accessible conformations of the molecule, the energetic barriers between different states, and the time scales of conformational changes. nih.gov

The simulations for this compound would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their motion. This process generates a trajectory of the molecule's positions and velocities, from which its conformational preferences can be analyzed. The resulting conformational landscape is a map of the molecule's potential energy as a function of specific geometric parameters, such as dihedral angles. This map helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. Enhanced sampling methods can be combined with MD simulations to more efficiently explore this landscape and overcome high energy barriers, ensuring a comprehensive sampling of all relevant conformational states. nih.govmanchester.ac.uk

Analysis of Molecular Reactivity and Electrostatic Potential

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. libretexts.org For this compound, the properties of these frontier orbitals dictate its electronic behavior.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational methods like Density Functional Theory (DFT) are used to calculate the energies of these orbitals and visualize their distribution across the molecule. For this compound, the HOMO is expected to be localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed over the fluorobenzamide portion. This analysis helps in predicting the sites of reaction and understanding electron transfer processes.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Likely localized on the electron-rich dimethoxybenzene ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Likely localized on the electron-withdrawing benzamide moiety. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energy (ΔE = ELUMO - EHOMO) | Reflects chemical reactivity and stability. A larger gap suggests higher stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netpreprints.org The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

The potential distribution on an MEP map generally follows the order: red < orange < yellow < green < blue. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to a negative electrostatic potential and are characterized by an excess of electrons. They are susceptible to electrophilic attack and are typically found around electronegative atoms. For this compound, prominent negative regions are expected around the carbonyl oxygen atom and the fluorine atom. researchgate.netnih.gov

Positive Regions (Blue): These areas represent a positive electrostatic potential due to a relative deficiency of electrons. They are prone to nucleophilic attack. The most positive region is anticipated to be around the hydrogen atom of the amide group (N-H). researchgate.net

Neutral Regions (Green): These areas indicate near-zero potential and are characteristic of nonpolar regions, such as the carbon atoms of the aromatic rings.

The MEP map provides valuable insights into how the molecule will interact with other molecules, including biological receptors, by highlighting regions of electrostatic attraction and repulsion. nih.gov

Computational Validation and Resolution of Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. For this compound, this is achieved by simulating its spectroscopic properties and comparing them to experimentally obtained spectra. Techniques such as Density Functional Theory (DFT) are employed to compute vibrational frequencies (FT-IR and Raman), chemical shifts (NMR), and electronic transitions (UV-Vis). nih.gov

A strong correlation between the simulated and experimental spectra provides confidence in the accuracy of the computed molecular structure and its electronic properties. researchgate.net For instance, the calculated vibrational frequencies for the C=O stretch, N-H bend, and C-F stretch can be compared directly with peaks in the experimental IR spectrum. Similarly, calculated 1H and 13C NMR chemical shifts can be benchmarked against experimental values to confirm the molecular geometry. Any discrepancies can guide the refinement of the computational model.

| Spectroscopic Technique | Key Parameter | Hypothetical Experimental Value | Hypothetical Simulated Value (DFT) | Significance of Comparison |

|---|---|---|---|---|

| FT-IR | C=O Stretch Frequency (cm-1) | ~1660 | ~1655 | Validates the computed bond strength and electronic environment of the carbonyl group. |

| 1H NMR | Amide N-H Chemical Shift (ppm) | ~8.5 | ~8.4 | Confirms the local electronic environment and hydrogen bonding interactions of the amide proton. |

| UV-Vis | λmax (nm) | ~280 | ~275 | Verifies the accuracy of the calculated electronic transition energies (HOMO-LUMO gap). |

These studies reveal the energetic cost of rotating from one conformation to another, thereby identifying the most likely shapes the molecule will adopt. For instance, calculations can determine the relative orientation of the two aromatic rings and the planarity of the central amide linkage, which are critical for how the molecule fits into a binding site. mdpi.com This theoretical analysis of conformational preferences is essential for understanding its properties as a ligand, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact effectively with a biological target. dntb.gov.ua The combination of conformational analysis with electronic properties derived from FMO and MEP studies provides a comprehensive picture of the molecule's structure-activity relationship. nih.gov

After a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the biological activities and molecular mechanisms of the specific chemical compound This compound .

Extensive queries have been conducted across multiple scientific databases and research repositories to locate studies pertaining to its effects on cellular viability, enzyme inhibition, receptor binding, or its influence on ion channels and signaling pathways. These searches have not yielded any specific experimental data for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The creation of such an article would require speculative information, which would not adhere to the required standards of scientific accuracy.

While research exists on structurally similar compounds, such as other benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that information.

We regret that we are unable to fulfill this request due to the absence of published research on the specified topic.

Investigation of Biological Activities and Molecular Mechanisms of N 2,5 Dimethoxyphenyl 4 Fluorobenzamide

Mechanistic Elucidation of Biological Effects

Insights into Anti-inflammatory Pathways

Benzamide (B126) derivatives are recognized for their wide spectrum of pharmacological effects, including anti-inflammatory properties. nanobioletters.comnih.gov Compounds with a benzamide structure have been investigated for their ability to modulate inflammatory responses, which are complex biological processes triggered by stimuli like pathogens or cellular damage. nih.gov The anti-inflammatory action of many existing drugs, such as aspirin (B1665792) and ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov

Research into various salicylanilide (B1680751) derivatives, which share structural similarities with benzamides, has demonstrated significant proteinase inhibitory activity. nih.gov For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov This suggests a potential mechanism of action for related benzamides in mitigating inflammation by targeting proteinases involved in the inflammatory cascade. The amide group is considered a critical feature, as it can form hydrogen bonds with active sites on target enzymes, thereby controlling their biological function. mdpi.com

Potential for Antiparasitic or Topoisomerase Inhibitory Activities (Based on Related Benzamide Structures)

The benzamide scaffold is a key component in compounds explored for both antiparasitic and topoisomerase inhibitory activities. The potential of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide in these areas can be inferred from studies on structurally analogous molecules.

Antiparasitic Activity: Benzimidazole derivatives, which are structurally related to benzamides, have shown significant potential as broad-spectrum antiprotozoal agents against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov Some derivatives inhibit tubulin polymerization in parasites, a mechanism that disrupts cellular structure and function. researchgate.net Research on thymol-based benzamide derivatives has also identified compounds with promising antiparasitic activity, characterized by favorable drug-likeness and high gastrointestinal absorption profiles in computational models. researchgate.net

Topoisomerase Inhibitory Activity: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them a key target for antimicrobial and anticancer drugs. researchgate.net Studies on various benzoxazole (B165842) and benzamide derivatives have revealed their capacity to inhibit human topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.netbenthamdirect.com For example, a series of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides were evaluated for their inhibitory action on these enzymes. researchgate.net The structure-activity relationship (SAR) analyses from these studies indicate that substitutions on the benzamide rings significantly influence inhibitory potency. researchgate.netbenthamdirect.com For some benzamide derivatives, smaller groups at certain positions were found to increase Topo I inhibition. researchgate.net Similarly, novel tricyclic benzamide analogs have been identified as potent dual-target inhibitors of bacterial DNA gyrase and TopoIV. nih.gov

The inhibitory potential of these related compounds, quantified by their half-maximal inhibitory concentration (IC₅₀), highlights the promise of the benzamide scaffold.

| Compound Class | Target | Example Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzoxazole Derivative | Human Topo I | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 | researchgate.netbenthamdirect.com |

| Benzoxazole Derivative | Human Topo II | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 | researchgate.netbenthamdirect.com |

| Polyhydroxybenzoyl Amide | Topo I | Bis(trihydroxybenzoyl)-o-phenylenediamide | 0.90 | nih.gov |

| Polyhydroxybenzoyl Amide | Topo II | Bis(trihydroxybenzoyl)-o-phenylenediamide | 0.09 | nih.gov |

| Tricyclic Amide NBTI | S. aureus DNA gyrase | Amide 1a | 0.150 | nih.gov |

| Tricyclic Amide NBTI | S. aureus TopoIV | Amide 1a | 0.653 | nih.gov |

This table presents IC₅₀ values for structurally related compounds to illustrate the potential activity of the benzamide scaffold. NBTI stands for novel bacterial topoisomerase inhibitor.

Quantitative Assessment of Binding Kinetics and Thermodynamics

To fully understand the mechanism of action of a compound like this compound, it is essential to quantify its binding interactions with its biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the kinetics and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) Techniques

Surface Plasmon Resonance (SPR) is a powerful, label-free optical detection method used for real-time monitoring of biomolecular interactions. drugfuture.comusp.org The technique measures changes in the refractive index at the surface of a sensor chip where one binding partner (the ligand) is immobilized. youtube.com When the other binding partner (the analyte) is flowed over the surface, their interaction causes a change in the local refractive index, which is detected as a shift in the SPR angle. youtube.com This shift is directly proportional to the mass bound to the surface. youtube.com

An SPR experiment generates a sensorgram, a plot of the response signal over time, which tracks the association of the analyte as it binds to the ligand and its dissociation as it washes off. By fitting this data to kinetic models, one can determine key parameters that describe the binding event. drugfuture.com

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | kₐ (or k_on) | The rate at which the analyte binds to the immobilized ligand (units: M⁻¹s⁻¹). |

| Dissociation Rate Constant | k_d (or k_off) | The rate at which the analyte-ligand complex decays (units: s⁻¹). |

| Equilibrium Dissociation Constant | K_D | The ratio of k_d to k_a (K_D = k_d/k_a), which reflects the affinity of the interaction. A lower K_D value indicates a higher binding affinity (units: M). |

| Maximum Analyte Binding | R_max | The theoretical maximum response signal when all ligand binding sites are occupied by the analyte. |

Isothermal Titration Calorimetry (ITC) for Binding Constant Determination

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard for thermodynamic characterization because it can determine all binding parameters in a single experiment without the need for labeling or immobilization. malvernpanalytical.comnih.gov

In an ITC experiment, a solution of one molecule (the ligand) is titrated in small, precise injections into a sample cell containing the other molecule (the macromolecule) under constant temperature and pressure. wikipedia.org The instrument's heat-sensing devices detect the minute temperature changes that occur upon binding, and the power required to maintain a constant temperature between the sample and reference cells is recorded. wikipedia.orgharvard.edu The resulting data is a plot of heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm yields a complete thermodynamic profile of the interaction. nih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Binding Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. |

| Binding Constant | K_A | The measure of binding affinity (K_A = 1/K_D) (units: M⁻¹). |

| Binding Enthalpy | ΔH | The heat released or absorbed upon binding, representing changes in bonding energies (e.g., hydrogen bonds, van der Waals forces). |

| Binding Entropy | ΔS | The change in the randomness of the system upon binding, often related to conformational changes and the displacement of water molecules. |

| Gibbs Free Energy | ΔG | The overall energy change of binding, calculated from ΔG = ΔH - TΔS. It determines the spontaneity of the interaction. |

Fluorometric Data Analysis for Binding Constants

Fluorometric analysis is another widely used method to determine binding constants. This technique relies on changes in the fluorescence properties of a molecule upon binding to a partner. The molecule can be intrinsically fluorescent (e.g., containing tryptophan residues) or extrinsically labeled with a fluorescent probe (a fluorophore).

When a ligand binds to a protein, it can alter the local environment of the fluorophore, leading to a change in fluorescence intensity, emission wavelength, or polarization. This change is monitored as the concentration of one binding partner is systematically varied. By plotting the change in the fluorescence signal against the concentration of the titrant, a binding curve is generated. This curve can then be fitted to various binding models (e.g., the Hill equation or a single-site binding model) to calculate the equilibrium dissociation constant (K_D), which quantifies the binding affinity. This method is highly sensitive and requires relatively small amounts of sample.

Broader Scientific Applications and Future Research Directions

Utility as a Synthon in Complex Organic Molecule Synthesis

In the field of organic chemistry, retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, accessible precursors. umi.ac.idamazonaws.com Within this framework, a synthon represents an idealized fragment that assists in planning a synthesis but is not necessarily a real reagent. The compound N-(2,5-dimethoxyphenyl)-4-fluorobenzamide can be viewed through this lens as the product of a key amide bond formation, making its precursors valuable synthons for constructing larger molecules.

The most logical disconnection of the this compound structure is at the amide C-N bond. This retrosynthetic step yields two primary synthons:

An electrophilic acylium cation synthon derived from 4-fluorobenzoic acid.

A nucleophilic aminophenyl synthon derived from 2,5-dimethoxyaniline (B66101).

The practical chemical equivalents for these synthons are typically 4-fluorobenzoyl chloride and 2,5-dimethoxyaniline, respectively. The reaction between these two reagents is a standard condensation reaction that forms the robust amide linkage, a common and crucial step in the synthesis of pharmaceuticals and other functional organic materials. mdpi.com

Beyond this primary role, the term "synthon" can also describe the molecule's participation in forming specific, predictable non-covalent interactions in the solid state, a concept vital to crystal engineering. In related fluorinated benzamides, researchers have identified recurring intermolecular hydrogen-bonding patterns, such as the R²₂(12) motif, which are themselves referred to as synthons. mdpi.commdpi.com These predictable interactions, involving the amide N-H group and fluorine atoms, can be exploited to control the packing of molecules in a crystal lattice, influencing the material properties of the resulting solid. mdpi.com Therefore, this compound serves not only as a building block in covalent synthesis but also as a structural unit for designing ordered supramolecular assemblies.

Application as a Biochemical Probe in Biological Systems

The structural features of this compound, particularly the 4-fluorobenzamide (B1200420) moiety, make it an excellent platform for the development of biochemical probes, especially for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of positron-emitting radioisotopes, and Fluorine-18 ([¹⁸F]) is a preferred radionuclide due to its convenient half-life and high-resolution imaging capabilities. thno.org

The 4-fluorobenzamide group serves as a stable and synthetically accessible "tag" that can be labeled with [¹⁸F]. This radiolabeled moiety can then be attached to a larger, biologically active molecule to track its distribution, binding, and kinetics within a living system without significantly altering its pharmacological profile.

Key applications include:

Cancer Imaging: Radiolabeled benzamide (B126) derivatives have been successfully developed to image melanoma by targeting melanin. nih.gov Researchers have systematically modified the core benzamide structure to enhance tumor uptake and improve the pharmacokinetic profile for both imaging and potential radionuclide therapy. nih.gov For example, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been investigated as a potential PET ligand for imaging sigma receptors, which are overexpressed in certain breast cancers. researchgate.net

Metabolic and Endocrine Imaging: A notable example is the use of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-[¹⁸F]-fluorobenzamide ([¹⁸F]FBEM). This molecule acts as a prosthetic group that is conjugated to peptides. Specifically, it has been attached to analogs of glucagon-like peptide-1 (GLP-1) to create PET probes for imaging insulinomas and other tumors that overexpress the GLP-1 receptor.

Neuroreceptor Probing: The 2,5-dimethoxyphenyl portion of the molecule is a well-known pharmacophore for serotonin (B10506) (5-HT) receptors. Derivatives of 2,5-dimethoxyphenethylamine are potent agonists and antagonists at 5-HT₂ receptors. This suggests that this compound and its analogs could be developed into radiolabeled probes for studying the density and distribution of these critical neuroreceptors in the brain.

The general strategy involves synthesizing a non-radioactive standard of the fluorobenzamide-containing probe and subsequently developing a radiolabeling procedure to introduce [¹⁸F] efficiently. The resulting radiotracer's performance is then evaluated through in vitro cell binding assays and in vivo PET imaging in animal models. researchgate.net

Emerging Research Areas for this compound Derivatives

The this compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets through selective modifications. Current and future research efforts are focused on synthesizing derivatives of this core structure to develop novel therapeutic agents for a range of diseases.

| Research Area | Biological Target/Application | Key Findings/Potential | Relevant Compounds |

| Oncology | Focal Adhesion Kinase (FAK) | Derivatives incorporating the N-substituted benzamide motif have shown potent FAK inhibition, leading to cancer cell apoptosis and reduced cell migration. nih.gov | 2,4-dianilinopyrimidine derivatives with N-substituted benzamides |

| Anti-inflammatory / Gout | Xanthine (B1682287) Oxidase (XO) | 2-Benzamido-thiazole derivatives, including a 4-fluorobenzamide analog, exhibit excellent XO inhibitory activity, reducing uric acid levels. nih.gov | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

| Neuropharmacology | Serotonin 5-HT₂ Receptors | The 2,5-dimethoxyphenyl core is a known modulator of 5-HT₂ receptors. Derivatives are being explored as tools to understand neuropsychiatric disorders. wikipedia.org | 2,5-Dimethoxy-4-benzylamphetamine (DOBz) |

Key emerging directions include:

Kinase Inhibitors for Cancer Therapy: Many cancers are driven by aberrant kinase activity. The benzamide structure is a common feature in many approved kinase inhibitors. Research is underway to create libraries of this compound derivatives to screen for inhibitory activity against various oncogenic kinases, such as FAK, which is involved in tumor progression and metastasis. nih.gov

Enzyme Inhibitors for Metabolic Diseases: Beyond cancer, derivatives are being designed as enzyme inhibitors for other conditions. For instance, modifying the core structure to target xanthine oxidase has yielded promising candidates for the treatment of gout and hyperuricemia. The 4-fluorobenzamide portion has been shown to be a key component for high inhibitory activity in these new molecules. nih.gov

Modulators of Central Nervous System (CNS) Targets: The 2,5-dimethoxyphenyl group is a classic pharmacophore found in many psychoactive compounds that interact with serotonin and dopamine (B1211576) receptors. By systematically altering the substituents on this scaffold, researchers aim to develop selective ligands for specific receptor subtypes, which could lead to new treatments for depression, schizophrenia, and other neurological disorders. wikipedia.org

The future of research on this compound and its analogs lies in leveraging its synthetic tractability and privileged structural elements to design and discover new molecules with precisely tuned biological activities for a wide array of therapeutic and diagnostic challenges.

Q & A

Q. Basic

- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm substituent positions. Use SHELXL for refinement, focusing on fluorine and methoxy group orientations .

- NMR spectroscopy : ¹H NMR should show methoxy singlets (δ 3.7–3.8 ppm) and aromatic protons split due to fluorine coupling (δ 7.2–8.1 ppm). ¹⁹F NMR typically displays a singlet near δ -110 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

How can researchers address crystallographic disorder in fluorinated benzamides during structural refinement?

Advanced

Disorder in fluorine or methoxy groups (common in flexible substituents) can be resolved by:

- Multi-component refinement : Split atomic positions using PART instructions in SHELXL, guided by residual electron density maps .

- Thermal parameter constraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters for disordered atoms .

- Validation tools : Use checkCIF/PLATON to identify overfitting risks. For severe disorder (e.g., tetrafluoroethoxy groups), consider omitting problematic regions from the model .

How should discrepancies between spectroscopic data and crystallographic bond lengths/angles be reconciled?

Q. Advanced

- Conformational flexibility : Solution-state NMR may average multiple conformers, while SCXRD captures a static structure. Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic data to identify dominant conformers .

- Hydrogen bonding effects : Intra- or intermolecular H-bonds (e.g., N–H···O) in crystals can distort bond lengths. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interactions .

- Dynamic effects : Variable-temperature NMR or solid-state NMR can bridge solution/crystal-state discrepancies .

What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Advanced

- Systematic substituent variation : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects. Modify methoxy groups to ethoxy or hydroxyl for steric/hydrogen-bonding studies .

- Biological assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., kinase profiling) or cellular models. Use IC₅₀ values to correlate substituent properties (Hammett σ) with activity .

- Molecular docking : Map derivatives to protein active sites (e.g., using AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues .

What challenges arise in interpreting high R-factors during crystallographic refinement, and how can they be mitigated?

Q. Advanced

- Data quality : High R-factors (>0.08) may stem from weak diffraction (e.g., twinning, low resolution). Collect data at synchrotron sources or use CuKα radiation with longer exposure times .

- Model incompleteness : Missing solvent molecules or counterions inflate R-factors. Perform SQUEEZE (PLATON) to account for disordered solvent .

- Overparameterization : Avoid excessive restraints; use data-to-parameter ratios >10. Cross-validate with R-free values .

How can researchers design experiments to probe the role of fluorine in molecular aggregation or polymorphism?

Q. Advanced

- C–H···F interaction analysis : Compare packing motifs in polymorphs (via SCXRD) to identify fluorine-driven aggregation. Use Mercury’s interaction tools to quantify F···H contacts .

- Thermodynamic studies : Perform DSC/TGA to map phase transitions and correlate with fluorine substitution patterns.

- Computational modeling : Calculate lattice energies (PIXEL method) to assess stabilization from fluorine interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.